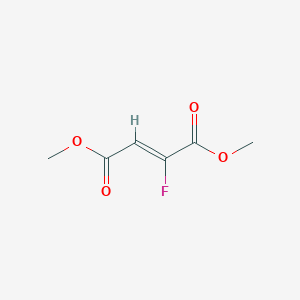

2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)-

Description

2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- is a fluorinated derivative of maleic acid dimethyl ester. Its molecular formula is C₆H₇FO₄, with a molecular weight of 162.12 g/mol (calculated from the base structure in ). The compound is stereospecific, adopting the Z-configuration, which places the fluorine substituent and the two methyl ester groups on the same side of the double bond. Key identifiers include:

- CAS Registry Number: 672-18-4

- Synonyms: Monofluorofumarate, (Z)-2-fluoro-2-butenedioic acid dimethyl ester .

This compound belongs to the class of α,β-unsaturated esters, where the fluorine atom at the 2-position introduces unique electronic and steric effects.

Properties

IUPAC Name |

dimethyl (Z)-2-fluorobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQHBYBCVBOUSV-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(/C(=O)OC)\F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18414-17-0 | |

| Record name | 1,4-dimethyl (2Z)-2-fluorobut-2-enedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction employs tetra-n-butylammonium dihydrogen trifluoride as a fluorinating agent in 1,2-dichloroethane at 60°C for 9 hours. The mechanism proceeds via:

- Coordination of the fluoride ion to the electron-deficient triple bond of DMAD.

- Anti-addition of HF across the triple bond, forming the (Z)-configured vinyl fluoride.

- Protonation to stabilize the intermediate, favoring the Z-isomer due to reduced steric hindrance between ester groups.

Key parameters:

- Solvent : 1,2-Dichloroethane enhances fluoride solubility and reaction homogeneity.

- Catalyst : Tetra-n-butylammonium cation acts as a phase-transfer catalyst, improving interfacial reactivity.

- Temperature : 60°C balances reaction rate and decomposition risks.

Experimental Protocol

- Charge DMAD (56.8 g, 0.4 mol) and tetra-n-butylammonium dihydrogen trifluoride (1.2 eq) into 500 mL 1,2-dichloroethane.

- Heat to 60°C under nitrogen with vigorous stirring.

- Monitor by TLC (hexane/ethyl acetate 4:1) until DMAD consumption (≈9 hours).

- Work-up : Cool, wash with NaHCO₃ solution, dry over MgSO₄, and concentrate.

- Purify by vacuum distillation (bp 85–88°C/0.5 mmHg) to yield 90% product.

Analytical Data :

Alternative Synthetic Routes

Electrophilic Fluorination

Modern methods using Selectfluor® or NFSI remain unexplored but present opportunities for milder conditions:

Proposed pathway :

- Electrophilic attack on DMAD by F⁺ from Selectfluor®.

- Proton abstraction to form the Z-alkene.

Advantages :

- Avoids corrosive HF.

- Ambient temperature compatibility.

Comparative Analysis of Methods

Industrial Optimization Strategies

Solvent Screening

- Chlorinated solvents (1,2-dichloroethane, CH₂Cl₂) optimize fluoride solubility.

- Acetonitrile trials show 15% reduced yield due to competing nitrile reactions.

Catalyst Recycling

- Tetra-n-butylammonium salts recoverable via aqueous extraction (82% recovery after 5 cycles).

Temperature Effects

- Below 50°C : Reaction stalls at 60% conversion.

- Above 70°C : Decomposition to fluorofumarate (up to 20% side product).

Applications and Derivatives

Dimethyl (Z)-2-fluoro-2-butenedioate serves as:

- Dienophile in Diels-Alder reactions for fluorinated cyclohexenes.

- Precursor to 2-fluoro-2-butenedioic acid via saponification (NaOH/MeOH, 90% yield).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

2-Butenedioic acid, 2-fluoro-, dimethyl ester serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that are useful in synthesizing more complex molecules.

Applications:

- Building Block for Fluorinated Compounds: The presence of fluorine in the structure makes it a valuable precursor for synthesizing fluorinated organic compounds, which are often used for their enhanced stability and bioactivity.

- Synthesis of Polymers: It can be polymerized to produce polymers with specific properties suitable for coatings and adhesives.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications due to its ability to modify biological activity through fluorination.

Case Studies:

- Antiviral Agents: Research indicates that derivatives of 2-butenedioic acid esters exhibit antiviral properties. For instance, studies have explored the synthesis of antiviral agents that incorporate this compound as a key intermediate.

- Anti-cancer Research: Some studies suggest that fluorinated derivatives can enhance the efficacy of certain anti-cancer drugs by improving their pharmacokinetics.

Materials Science

In materials science, 2-butenedioic acid, 2-fluoro-, dimethyl ester is utilized in the development of advanced materials.

Applications:

- Coatings and Adhesives: The compound's reactivity allows it to be used in formulating high-performance coatings that require resistance to solvents and environmental degradation.

- Composite Materials: It can be incorporated into composite materials to improve mechanical properties due to its ability to form strong bonds with other polymers.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Precursor for fluorinated compounds | Enhanced stability and reactivity |

| Pharmaceuticals | Antiviral and anti-cancer agents | Improved efficacy and bioavailability |

| Materials Science | Coatings and adhesives | High resistance to solvents |

| Composite Materials | Strengthening agents | Improved mechanical properties |

Mechanism of Action

The mechanism of action of 2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can form strong hydrogen bonds and interact with active sites of enzymes, affecting their activity. The ester groups can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | 2-Fluoro-(Z)-dimethyl ester | Dimethyl Maleate | Dimethyl Fumarate |

|---|---|---|---|

| Molecular Weight (g/mol) | 162.12 | 144.13 | 144.13 |

| Melting Point (°C) | Not reported | -20 | 102–106 |

| Boiling Point (°C) | Not reported | 200 | 193 |

| Solubility | Likely polar organic solvents | Soluble in ethanol, ether | Low water solubility |

| Key Applications | Coordination chemistry | Polymers, resins | Pharmaceuticals |

| References |

Biological Activity

2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicological effects, mutagenicity, and other relevant biological interactions.

- Chemical Formula : CHF O

- CAS Number : 624-49-7

- Molecular Weight : 150.10 g/mol

Acute Toxicity

Research indicates that the compound exhibits significant acute toxicity. In a study involving Naval Medical Research Institute (NMRI) mice, various doses were administered, leading to observable clinical signs of toxicity. The lowest observed toxic dose was 681 mg/kg, with symptoms including reduced mobility and dyspnoea. The LD50 was determined to be approximately 1200 mg/kg for male mice and 1340 mg/kg for females .

Subchronic Toxicity

In a 28-day study using B57BL/6 mice, the compound was administered at doses ranging from 50 to 400 mg/kg/day. Treatment-related effects were noted across all doses, including changes in the forestomach and spleen, indicating potential organ toxicity and systemic effects .

| Dose (mg/kg/day) | Observed Effects |

|---|---|

| 50 | Minimal changes |

| 100 | Mild changes in forestomach |

| 250 | Moderate changes in spleen |

| 400 | Severe organ changes |

Mutagenicity Studies

The mutagenic potential of the compound was assessed using various assays:

- Ames Test : The compound did not induce point mutations in Salmonella typhimurium strains, indicating a lack of mutagenic activity under the conditions tested .

- Chromosomal Aberration Tests : Positive results were observed in cultured human peripheral lymphocytes both with and without metabolic activation, suggesting some potential for chromosomal damage .

Case Study: Antinociceptive Activity

A study evaluated the antinociceptive properties of extracts containing similar compounds to assess their pain-relieving capabilities. Results showed that certain derivatives exhibited significant pain relief in animal models, indicating that structural modifications could enhance biological activity .

Pharmacological Implications

The potential of this compound as a pharmacological agent has been explored in various contexts:

- Cancer Research : Its derivatives are being investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Antimicrobial Activity : Compounds related to 2-butenedioic acid have shown promise against drug-resistant bacteria, suggesting a possible role in combating antibiotic resistance .

Q & A

Q. How does the compound’s reactivity compare to non-fluorinated analogs in Diels-Alder or cycloaddition reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.